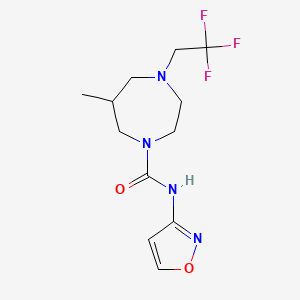![molecular formula C19H17FN2O4S B7419388 4-[2-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]benzene-1-sulfonyl fluoride](/img/structure/B7419388.png)
4-[2-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]benzene-1-sulfonyl fluoride is a complex organic compound that features a benzoxazole ring, a piperidine moiety, and a sulfonyl fluoride group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]benzene-1-sulfonyl fluoride typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized from 2-aminophenol and an appropriate aldehyde under acidic conditions.
Piperidine Derivative Formation: The piperidine moiety is introduced through a reaction involving piperidine and a suitable carbonyl compound.
Coupling Reactions: The benzoxazole and piperidine derivatives are coupled using a carbonylation reaction to form the intermediate compound.
Sulfonyl Fluoride Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The sulfonyl fluoride group is highly reactive and can undergo nucleophilic substitution reactions, forming sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl fluoride group under mild conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
4-[2-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]benzene-1-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting proteases.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active site serine residues of serine proteases, leading to irreversible inhibition. This mechanism is crucial for its potential therapeutic applications, particularly in the treatment of diseases involving protease activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]benzene-1-sulfonamide
- 4-[2-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]benzene-1-sulfonate
Uniqueness
Compared to its analogs, 4-[2-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]benzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for developing enzyme inhibitors and other bioactive molecules.
Properties
IUPAC Name |
4-[2-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c20-27(24,25)14-10-8-13(9-11-14)19(23)22-12-4-3-6-16(22)18-21-15-5-1-2-7-17(15)26-18/h1-2,5,7-11,16H,3-4,6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVASJOJTGUCOJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-1-[4-[methyl-(6-methylpyridazin-3-yl)amino]piperidin-1-yl]butan-2-ol](/img/structure/B7419309.png)

![N-{4-[(4-oxoazetidin-2-yl)oxy]phenyl}oxane-3-carboxamide](/img/structure/B7419321.png)
![N-[(1R,2R)-2-ethylcyclopropyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7419324.png)


![2-[3-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoazepan-1-yl]acetic acid](/img/structure/B7419358.png)
![6-[3-(2-Ethylimidazol-1-yl)piperidin-1-yl]-5-methoxypyrimidin-4-amine](/img/structure/B7419365.png)
![N-(1,1,1-trifluorohex-5-yn-3-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B7419376.png)
![3-(ethenesulfonyl)-N-[1-methyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl]propanamide](/img/structure/B7419379.png)
![4-methylpentan-2-yl N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B7419396.png)
![[4-[(3,4-Dimethylphenyl)methylamino]-2-(hydroxymethyl)phenyl]methanol](/img/structure/B7419402.png)
![1-[2-[4-(6-Methoxypyridin-2-yl)triazol-1-yl]ethyl]imidazolidin-2-one](/img/structure/B7419410.png)
![tert-butyl N-[3-fluoro-2-[(2-methylpyridine-4-carbonyl)amino]phenyl]carbamate](/img/structure/B7419412.png)
